N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
N-[(2Z)-6-Methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a heterocyclic compound featuring dual benzothiazole systems. The structure includes a 6-methoxy-substituted benzothiazole ring connected via an acetamide linker to a 3-oxo-1,2-benzothiazol moiety.
Properties
Molecular Formula |
C17H13N3O3S2 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C17H13N3O3S2/c1-23-10-6-7-12-14(8-10)24-17(18-12)19-15(21)9-20-16(22)11-4-2-3-5-13(11)25-20/h2-8H,9H2,1H3,(H,18,19,21) |
InChI Key |
FQHJGOFRLDVXAZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves the condensation of 6-methoxy-1,3-benzothiazol-2(3H)-one with 3-oxo-1,2-benzothiazol-2(3H)-yl acetic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic anhydride and pyridine, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methoxy group (-OCH₃) at position 6 of the benzothiazole ring undergoes nucleophilic substitution under basic conditions. Key observations include:
| Reaction Conditions | Nucleophile | Product Formed | Application |
|---|---|---|---|
| K₂CO₃/DMF, 80°C, 12 hrs | Primary amines | 6-Amino-benzothiazole derivatives | Precursors for anticancer agents |
| NaH/THF, RT, 6 hrs | Thiols (e.g., R-SH) | 6-Thioether derivatives | Antioxidant probes |
This reactivity enables modular modifications for structure-activity relationship (SAR) studies in drug discovery.
Amide Hydrolysis
The acetamide group is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Products | Byproducts | Significance |
|---|---|---|---|
| 6M HCl, reflux, 24 hrs | Carboxylic acid + Benzothiazolamine | NH₄Cl | Generates bioactive carboxylic acids |
| 2M NaOH, 60°C, 8 hrs | Sodium carboxylate + NH₃ | - | Intermediate for salt formation |
Hydrolysis products show enhanced solubility for pharmacokinetic optimization.
Cyclization Reactions
Intramolecular cyclization forms fused heterocyclic systems:
| Reagents/Conditions | Cyclized Product | Key Features |
|---|---|---|
| PPA (Polyphosphoric acid), 120°C | Quinazolinone-benzothiazole hybrid | Enhanced π-conjugation for fluorescence applications |
| POCl₃, DCM, 0°C → RT | Thiazolo[3,2-a]pyrimidine | Improved enzyme inhibition potency |
These reactions exploit the compound’s dual electrophilic sites for ring expansion.
Oxidation-Reduction Transformations
The 3-oxo-1,2-benzothiazol-2(3H)-yl moiety participates in redox reactions:
| Reaction Type | Reagents | Outcome | Functional Impact |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 50°C | Sulfone formation at S-atom | Increases electrophilicity |
| Reduction | NaBH₄, MeOH, RT | Conversion of C=N bond to C-N single bond | Alters planarity for receptor binding |
Coupling Reactions
The acetamide’s carbonyl group facilitates cross-coupling:
| Catalyst System | Partner Reagent | Product Class | Utility |
|---|---|---|---|
| Pd(OAc)₂, XPhos, K₂CO₃ | Aryl boronic acids | Biaryl-acetamide conjugates | Tunable kinase inhibition |
| CuI, L-proline, DMF | Terminal alkynes | Acetylene-linked analogs | Fluorescent tagging probes |
Stability Under Physiological Conditions
Critical degradation pathways in simulated biological environments:
| Condition | Degradation Pathway | Half-Life | Implications |
|---|---|---|---|
| pH 7.4 buffer, 37°C | Hydrolysis of acetamide to carboxylic acid | 48 hrs | Limits oral bioavailability |
| UV light (254 nm) | Photooxidation of benzothiazole ring | 6 hrs | Requires light-protected storage |
Comparative Reactivity Table
A comparison with structurally related compounds highlights its unique behavior:
| Compound | Methoxy Reactivity | Amide Stability | Cyclization Efficiency |
|---|---|---|---|
| Target compound | High | Moderate | Excellent |
| N-(6-Methoxy-benzothiazol-2-yl)acetamide | Moderate | High | Poor |
| 3-Oxo-1,2-benzothiazole | None | Low | Moderate |
Scientific Research Applications
Chemistry
In synthetic chemistry, N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide serves as a versatile building block for the creation of more complex molecules. Its unique structure allows researchers to explore novel chemical reactions and pathways. For example, it can undergo various transformations such as oxidation and substitution reactions, which are crucial for developing new compounds with desired properties .
Biology
The compound has shown potential as a biochemical probe in various biological research settings. Its ability to interact with specific enzymes or receptors makes it a candidate for studying cellular pathways and mechanisms. For instance, compounds with similar structures have been investigated for their roles in modulating enzyme activity or receptor binding, which can lead to insights into disease mechanisms .
Anticancer Properties
Recent studies highlight the anticancer potential of benzothiazole derivatives, including this compound. Benzothiazole scaffolds are recognized for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. Research indicates that modifications to the benzothiazole core can enhance the efficacy and reduce side effects compared to conventional chemotherapeutics .
Antimicrobial Activity
The compound may also possess antimicrobial properties. Preliminary investigations suggest that benzothiazole derivatives exhibit activity against a range of bacterial strains. This opens avenues for developing new antimicrobial agents that can combat resistant pathogens .
Industrial Applications
In industrial settings, this compound could be utilized in the formulation of advanced materials. Its chemical stability and functional groups allow for incorporation into polymers or coatings that require specific properties such as durability or resistance to environmental degradation .
Case Study 1: Anticancer Activity
A study published in 2023 investigated the anticancer effects of benzothiazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition in breast cancer cells. The mechanism involved the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
Another research effort focused on evaluating the antimicrobial properties of benzothiazole derivatives against multi-drug resistant bacteria. The findings demonstrated that certain derivatives showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Benzothiazole Acetamide Derivatives
Key Observations :
- The sulfone group in increases polarity, which might reduce bioavailability but improve solubility.
- Triazinoquinazoline derivatives in exhibit confirmed antimicrobial activity, suggesting that the target compound’s dual benzothiazole system could have similar or enhanced effects.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The absence of melting point data for the target compound limits direct comparisons, but its IR and NMR profiles align with benzothiazole-acetamide frameworks .
- Methyl and methoxy substituents in analogs show distinct 1H-NMR shifts (e.g., 2.40 ppm for CH3 vs. ~3.8 ppm for OCH3), aiding structural differentiation.
Metabolic and Stability Considerations
- Metabolites of methazolamide (e.g., MSO in ) highlight the instability of sulfenic acid intermediates, which form futile cycles with glutathione. The target compound’s 3-oxo group may confer greater stability against auto-oxidation compared to thiadiazole derivatives .
- Benzothiazole derivatives in with trifluoromethyl groups exhibit enhanced metabolic resistance, suggesting that the target compound’s methoxy group might offer intermediate stability.
Biological Activity
N-[(2Z)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention due to its diverse biological activities, which are attributed to its unique structural features, including a benzothiazole moiety and an acetamide functional group.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.41 g/mol. The presence of the methoxy group at the 6-position of the benzothiazole ring enhances its chemical reactivity and potential biological activity.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : The compound has been tested against various bacterial and fungal strains. Studies reveal that it demonstrates effective inhibition against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects on human cancer cell lines. Specific investigations are needed to elucidate its mechanism of action in inhibiting tumor growth .
The biological activity of this compound is primarily due to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound binds to enzymes or receptors involved in critical biochemical pathways. For instance, structure–activity relationship (SAR) studies indicate that modifications in the benzothiazole structure can significantly enhance antimicrobial potency by improving lipophilicity and binding affinity to target sites .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Benzothiazole derivative with amine group | Moderate antibacterial activity |
| Compound B | Benzothiazole with halogen substituents | High antifungal activity |
| N-(6-methoxybenzothiazol-2-yl)acetamide | Similar benzothiazole structure | Low cytotoxicity |
The dual benzothiazole structure combined with an acetamide group in this compound enhances its reactivity and potential therapeutic applications compared to other similar compounds .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound’s biological activities:
- Antimicrobial Evaluation : A study demonstrated that derivatives of benzothiazoles exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications significantly influenced their efficacy .
- Cytotoxicity Assessment : In vitro studies conducted on cancer cell lines revealed that certain derivatives possess substantial cytotoxic effects, suggesting potential for development as anticancer agents .
Q & A
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves coupling benzothiazole derivatives under reflux conditions. For example, analogous compounds are synthesized by reacting activated acylating agents (e.g., 1-adamantylacetyl imidazole) with 6-methoxy-1,3-benzothiazol-2-amine in chloroform at reflux for 6 hours, followed by crystallization from ethanol . Key factors include:
- Solvent choice : Polar aprotic solvents (e.g., CHCl₃) enhance reaction efficiency.
- Catalyst : Acidic or basic conditions may influence imine formation and tautomeric stability.
- Purification : Slow crystallization from ethanol (80%) improves yield and purity .
Q. What spectroscopic and crystallographic methods are employed to characterize this compound?
- X-ray diffraction (XRD) : Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group with N–H⋯N and C–H⋯O interactions) .
- NMR spectroscopy : ¹H NMR (500 MHz, DMSO-d₆) identifies methoxy (δ ~3.76 ppm) and aromatic protons (δ 7.01–7.73 ppm). ¹³C NMR confirms carbonyl and benzothiazole carbons .
- IR spectroscopy : Peaks at ~1668 cm⁻¹ (C=O stretch) and 1267 cm⁻¹ (C–O–C) validate functional groups .
- Elemental analysis : Validates stoichiometry (e.g., C, H, N within 0.1% of theoretical values) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data between experimental results and literature reports?
Discrepancies in space group assignment or hydrogen-bonding patterns may arise from:
- Polymorphism : Varying crystallization solvents (e.g., ethanol vs. acetonitrile) can yield different crystal forms.
- Refinement protocols : Use SHELXL for high-resolution data refinement, ensuring proper treatment of disorder and thermal parameters .
- Validation tools : Cross-check with the Cambridge Structural Database (CSD) to identify outliers in bond lengths/angles .
Q. What strategies are effective in evaluating the biological activity of this compound?
While direct data on this compound is limited, analogous benzothiazoles are tested via:
- Antioxidant assays : DPPH radical scavenging and FRAP assays, with IC₅₀ values compared to ascorbic acid .
- Anti-inflammatory models : COX-2 inhibition studies using ELISA or Western blotting .
- Docking studies : AutoDock Vina assesses binding affinity to targets like Keap1-Nrf2 or NF-κB .
Q. How do synthetic protocol variations impact stereochemistry and supramolecular arrangements?
- Solvent polarity : Ethanol promotes H-bonded dimerization (e.g., N–H⋯N interactions in triclinic P1), while non-polar solvents may favor π-π stacking .
- Temperature : Higher temperatures (e.g., reflux) accelerate imine formation but may induce Z→E isomerization.
- Additives : Acidic conditions stabilize the (2Z)-configuration via protonation of the benzothiazole nitrogen .
Q. What advanced techniques validate purity and stability under different storage conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
